molecular formula C11H25Cl2N3O B2668055 N2,N2-Dimethyl-N1-(2-piperidin-4-ylethyl)glycinamide dihydrochloride CAS No. 2197685-83-7

N2,N2-Dimethyl-N1-(2-piperidin-4-ylethyl)glycinamide dihydrochloride

Cat. No.: B2668055
CAS No.: 2197685-83-7
M. Wt: 286.24
InChI Key: MCECWXNASDVGLX-UHFFFAOYSA-N
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Description

N2,N2-Dimethyl-N1-(2-piperidin-4-ylethyl)glycinamide dihydrochloride is a chemical compound with the molecular formula C11H25Cl2N3O. It is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry. This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N2-Dimethyl-N1-(2-piperidin-4-ylethyl)glycinamide dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N2,N2-Dimethyl-N1-(2-piperidin-4-ylethyl)glycinamide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines.

Scientific Research Applications

N2,N2-Dimethyl-N1-(2-piperidin-4-ylethyl)glycinamide dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of N2,N2-Dimethyl-N1-(2-piperidin-4-ylethyl)glycinamide dihydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring structure allows it to bind to various receptors and enzymes, influencing their activity. This binding can modulate biological processes, making it a valuable compound for drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

  • N2,N2-Dimethyl-N1-(2-piperidin-4-ylethyl)glycinamide
  • N2,N2-Dimethyl-N1-(2-piperidin-4-ylethyl)glycinamide monohydrochloride

Uniqueness

N2,N2-Dimethyl-N1-(2-piperidin-4-ylethyl)glycinamide dihydrochloride is unique due to its specific dihydrochloride form, which may influence its solubility, stability, and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable for certain applications in scientific research and industry .

Properties

IUPAC Name

2-(dimethylamino)-N-(2-piperidin-4-ylethyl)acetamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O.2ClH/c1-14(2)9-11(15)13-8-5-10-3-6-12-7-4-10;;/h10,12H,3-9H2,1-2H3,(H,13,15);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCECWXNASDVGLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)NCCC1CCNCC1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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